Synthetic Efficiency for Ozanimod: 55-62% Overall Yield vs. 23% for Prior Art Route
The use of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (4-cyano-indanone) as a starting material in a recently reported enantioselective synthesis of Ozanimod yields a significantly more efficient process compared to the previously patented route. The new five-step synthesis, starting from commercially available 4-cyano-indanone, achieves an overall yield of 62% and 99% enantiomeric excess (ee) [1]. A related optimized route reports 55% overall yield and 99% ee [2]. In contrast, the prior patented route provided only 23% overall yield over eight steps [2]. This direct comparison demonstrates that the specific 4-cyano-substituted indanone is a key enabler for a more sustainable and scalable manufacturing process, reducing step count and more than doubling overall yield.
| Evidence Dimension | Overall Synthetic Yield for Ozanimod |
|---|---|
| Target Compound Data | 62% overall yield (5 steps, 99% ee) [1]; 55% overall yield (5 steps, 99% ee) [2] |
| Comparator Or Baseline | Prior Art Patented Route: 23% overall yield (8 steps) [2] |
| Quantified Difference | 2.4-2.7x increase in overall yield, 3 fewer steps |
| Conditions | Enantioselective synthesis of Ozanimod API using imine asymmetric transfer hydrogenation (ATH) with Wills' catalysts. |
Why This Matters
This data proves that sourcing the correct 4-cyano regioisomer enables a substantially more efficient Ozanimod synthesis, directly reducing manufacturing cost and time for any lab or production campaign.
- [1] Cianferotti C, Barreca G, Bollabathini V, et al. Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. Eur J Org Chem. 2021. doi:10.1002/ejoc.202100058. View Source
- [2] ChemistryViews. Enantioselective Synthesis of Ozanimod. March 18, 2021. (Summarizing the European Journal of Organic Chemistry paper). View Source
